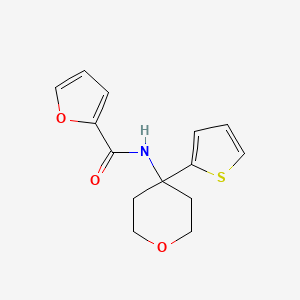
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO3S with a molecular weight of 305.4 g/mol. The compound features a tetrahydropyran ring fused with a thiophene and a furan moiety, which contribute to its biological activity.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of Tetrahydropyran Ring : Achieved through hydrogenation of dihydropyran using catalysts like Raney nickel.
- Introduction of Thiophene Ring : Utilizes condensation reactions, such as the Gewald reaction.
- Coupling with Furan-2-carboxamide : The final step involves coupling the thiophene-tetrahydropyran intermediate with furan-2-carboxamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- π-π Stacking Interactions : The thiophene and furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins.
- Hydrogen Bond Formation : The amide group can form hydrogen bonds, modulating enzyme or receptor activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties:
| Compound Type | Target Organisms | Inhibition Activity |
|---|---|---|
| Pyrazole Derivative | Bacillus subtilis | Effective growth inhibition |
| Isoxazole Derivative | Pseudomonas fluorescens | Moderate inhibition |
In vitro assays show that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
Anticancer Potential
Research has also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptotic Pathway Activation : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
- In Vitro Studies on Bacterial Inhibition :
-
Anticancer Activity Assessment :
- In studies involving various cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(11-3-1-7-18-11)15-14(5-8-17-9-6-14)12-4-2-10-19-12/h1-4,7,10H,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZPWXRXQCZELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













